molecular formula C9H10F3NO2 B033697 2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide CAS No. 103577-61-3

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide

Cat. No. B033697
M. Wt: 221.18 g/mol
InChI Key: GMSURXZOJDDQEF-UHFFFAOYSA-N
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Description

  • The compound "2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide" belongs to a class of chemically significant molecules that find utility in various scientific applications, although direct applications in drug use and dosage are excluded from this analysis.

Synthesis Analysis

  • The synthesis process of similar complex molecules typically involves multiple steps, including oxidation, nitration, substitution, acylation, and chlorination. For instance, a compound was synthesized from 2,3-dimethyl-byridine through a five-step process yielding a total of 35.6% efficiency under optimized conditions involving methyl iso-butylketone and tetrabutyl ammonium bromide as the phase transfer catalyst (Xu Jun, 2011).

Molecular Structure Analysis

  • Detailed molecular structure analysis of similar compounds reveals interactions between inorganic and organic networks, including luminescence properties and magnetic measurements, which are crucial for understanding the physical and chemical properties of the compound of interest (Fabrice Pointillart et al., 2009).

Chemical Reactions and Properties

  • The reactivity of related pyridine compounds with various substituents highlights the versatility and complex nature of their chemical reactions. For example, the electrophilic substitution of heteroaromatic compounds, such as nitration of pyridine 1-oxides, demonstrates the influence of substituents on reaction rates and pathways (C. D. Johnson et al., 1967).

Physical Properties Analysis

  • Studies on similar molecules have focused on understanding the photoluminescent and magnetic properties, which are indicative of their physical properties. The analysis of crystal structure, optical measurements, and resistivity provides insights into the behavior of these compounds under different conditions (Fabrice Pointillart et al., 2009).

Chemical Properties Analysis

  • The chemical properties of compounds within this class, including reactivities towards chain-carrying peroxyl radicals and air oxidation stability, highlight the significance of structural variations on antioxidant properties and stability (M. Wijtmans et al., 2004).

properties

IUPAC Name

2,3-dimethyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2/c1-6-7(2)13(14)4-3-8(6)15-5-9(10,11)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSURXZOJDDQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1C)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide

Synthesis routes and methods

Procedure details

13.5 ml of 2,2,2-trifluoroethanol were added to the solution of 2,3-dimethyl-4-nitropyridine N-oxide (60 ml, 0.080 mole) obtained in the previous step. Then methylene chloride was distilled off. The resulting concentrated solution was added to a solution of 14.85 g (0.133 mole) potassium tert-butoxide in 54 ml of 2,2,2-trifluoroethanol and 0.034 g of palladium(II) chloride. The reaction mixture was heated to 83-88° C. for 6-8 hours. After cooling to 30° C., potassium nitrite was filtered off, following by distillation of 2,2,2-trifluoroethanol. To this residue 17 ml of a saturated solution of sodium chloride were added and the pH was adjusted by the addition of conc. hydrochloric acid to 6.6. The product was extracted with methylene chloride and 100 ml of a saturated solution of sodium chloride. The organic phases were dried with sodium sulphate and concentrated to a volume of 40 ml. The yield was 95-97%, determined by HPLC.
Quantity
14.85 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
0.034 g
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Two

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